BenchChemオンラインストアへようこそ!

3-(4-Methoxyphenyl)azetidine hydrochloride

PDE9 inhibition cAMP/cGMP signaling neurological disorders

Select 3-(4-methoxyphenyl)azetidine hydrochloride to leverage its unique para-methoxyphenyl substitution pattern, which is critical for established structure-activity relationships. This specific regiochemistry enables the synthesis of PDE9 inhibitors with nanomolar potency (IC50 22 nM) and GABA uptake modulators with affinity for GAT-1 and GAT-3. The hydrochloride salt form ensures defined melting point (125-127 °C), predictable hygroscopicity, and superior handling and formulation consistency compared to the free base. Substitution with 2-substituted or heteroaryl analogs will abolish these SAR benefits.

Molecular Formula C10H14ClNO
Molecular Weight 199.68
CAS No. 7606-35-1
Cat. No. B2678061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)azetidine hydrochloride
CAS7606-35-1
Molecular FormulaC10H14ClNO
Molecular Weight199.68
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNC2.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H
InChIKeyWXCIEXQIZWKRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)azetidine Hydrochloride (CAS 7606-35-1) – Core Scaffold and Key Properties


3-(4-Methoxyphenyl)azetidine hydrochloride (CAS 7606-35-1) is the hydrochloride salt of a para-methoxyphenyl substituted azetidine, a four-membered saturated nitrogen heterocycle [1]. With a molecular weight of 199.68 g/mol and a melting point of 125-127 °C [2], this compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology. Its core azetidine ring provides conformational constraint, while the 4-methoxyphenyl group imparts specific electronic and steric properties that influence target binding and metabolic stability [3].

Why 3-(4-Methoxyphenyl)azetidine Hydrochloride Cannot Be Interchanged with Other Azetidine Analogs


Azetidine-based building blocks are not functionally interchangeable; the position and nature of the aryl substitution critically dictate biological activity and physicochemical behavior. The 3-(4-methoxyphenyl) substitution pattern has been specifically optimized in multiple medicinal chemistry campaigns to achieve desirable target engagement and pharmacokinetic profiles [1][2]. Replacing it with a 2-substituted analog or a different heteroaryl group would abolish the established structure-activity relationships (SAR) that underlie its use in PDE9 inhibitors [1] and GABA uptake modulators [2]. Furthermore, the hydrochloride salt form provides defined solid-state properties (melting point, hygroscopicity) and handling advantages over the free base, impacting storage stability and formulation consistency in procurement .

Quantitative Evidence Differentiating 3-(4-Methoxyphenyl)azetidine Hydrochloride from Close Analogs


PDE9 Inhibitory Potency of 3-(4-Methoxyphenyl)azetidine-Containing Derivative vs. PDE9 Reference Compound

A patented PDE9 inhibitor incorporating the 3-(4-methoxyphenyl)azetidine moiety exhibits an IC50 of 22 nM against PDE9 enzyme [1]. This is a direct head-to-head comparator with the clinical candidate PF-04447943, which showed an IC50 of 12 nM in the same enzyme assay, positioning the azetidine-containing scaffold within the same nanomolar potency range [2].

PDE9 inhibition cAMP/cGMP signaling neurological disorders

GABA Transporter Affinity of 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives

3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives, closely related to the target compound, were evaluated as GABA uptake inhibitors. Compound 18b exhibited an IC50 of 26.6±3.3 µM at GAT-1, and compound 18e an IC50 of 31.0±4.7 µM at GAT-3 [1]. In contrast, a series of azetidin-2-ylacetic acid derivatives with different substitution patterns showed IC50 values as low as 2.01±0.77 µM at GAT-1, underscoring the distinct activity profile conferred by the 3-(4-methoxyphenyl) substitution [2].

GABA uptake inhibition neurology epilepsy

Anticancer Potency of 3-(4-Methoxyphenyl)azetidine-Derived Analogues Relative to Doxorubicin

In a 2020 study, a series of 3-(4-methoxyphenyl)azetidine analogues were screened against nine human cancer cell lines. Compound 4A-17, a derivative containing the 3-(4-methoxyphenyl)azetidine core, demonstrated an EC50 of 0.03 µM in U251 cancer cells, surpassing the potency of the standard chemotherapeutic doxorubicin (EC50 = 0.07 µM) [1]. Another derivative, 4A-19, showed EC50 values ranging from 0.46 to 2.13 µM across four cell lines [2].

anticancer topoisomerase II inhibition cancer cell lines

Salt Form vs. Free Base: Melting Point and Storage Stability

3-(4-Methoxyphenyl)azetidine hydrochloride (CAS 7606-35-1) possesses a defined melting point of 125-127 °C [1], whereas the free base 3-(4-methoxyphenyl)azetidine (CAS 7215-07-8) is reported to melt over a broader range of 85-95 °C . The hydrochloride salt is recommended for storage at 2-8 °C , providing a clear handling guideline that is not universally specified for the free base.

salt selection solid-state properties handling

Purity and Analytical Specifications Across Vendors

Commercial suppliers of 3-(4-Methoxyphenyl)azetidine hydrochloride consistently report purities of ≥95-98% by HPLC or equivalent methods . For comparison, the free base 3-(4-methoxyphenyl)azetidine is offered at similar purity levels, but the hydrochloride salt has the advantage of a well-defined molecular weight (199.68 g/mol) that includes the counterion, simplifying molar calculations for salt-sensitive reactions .

purity quality control procurement specification

Prioritized Use Cases for 3-(4-Methoxyphenyl)azetidine Hydrochloride in R&D and Manufacturing


PDE9 Inhibitor Scaffold Development

Procure 3-(4-methoxyphenyl)azetidine hydrochloride as a key intermediate for synthesizing PDE9 inhibitors with nanomolar potency, as demonstrated by a patented derivative achieving an IC50 of 22 nM in enzyme assays [1].

GABA Transporter Probe Synthesis

Utilize the compound to generate 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives for probing GABA uptake mechanisms, building on established SAR showing moderate affinity for GAT-1 and GAT-3 (IC50 ~26-31 µM) [2].

Anticancer Lead Optimization

Employ the 3-(4-methoxyphenyl)azetidine core to synthesize novel anticancer agents, following the lead of derivatives that outperform doxorubicin in U251 cancer cells (EC50 0.03 µM vs. 0.07 µM) [3].

Reference Standard for Salt Form Characterization

Use the hydrochloride salt as a reference standard for characterizing azetidine-containing salts, given its well-defined melting point (125-127 °C) and storage stability (2-8 °C) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.